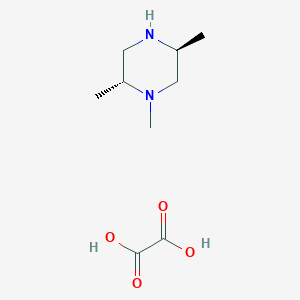

(2R,5S)-1,2,5-Trimethylpiperazine oxalate

描述

Evolution and Importance of Chiral Heterocycles in Contemporary Organic Synthesis

Chiral heterocycles are cyclic compounds containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) in the ring and possessing a stereocenter, which makes them non-superimposable on their mirror images. numberanalytics.com This property of chirality is fundamental because different enantiomers (mirror-image isomers) of a molecule can exhibit profoundly different biological activities and physical properties. numberanalytics.comhilarispublisher.com In pharmacology, for example, one enantiomer of a drug may provide the desired therapeutic effect while the other could be inactive or even harmful. hilarispublisher.comhilarispublisher.com

This biological specificity has driven synthetic organic and medicinal chemists to develop new methods for asymmetric synthesis, which is the synthesis of a specific enantiomer. hilarispublisher.comnih.gov Chiral heterocycles are vital building blocks in this pursuit, providing the necessary scaffolds to create complex molecules with precise three-dimensional arrangements. numberanalytics.com Their applications are widespread, playing a critical role in medicinal chemistry, agricultural chemistry, and the development of new materials like chiral polymers and liquid crystals. numberanalytics.comnumberanalytics.com The synthesis of these molecules often relies on chiral catalysts, which guide chemical reactions to selectively produce one enantiomer over the other. hilarispublisher.com

The Piperazine (B1678402) Scaffold: Structural Features and Chiral Variations in Chemical Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure has been classified as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds, including numerous top-selling drugs. nih.govtandfonline.com The unique characteristics of the piperazine moiety, such as its basicity, conformational properties, and chemical reactivity, make it a valuable tool for drug design. tandfonline.comnih.gov

The two nitrogen atoms in the ring can be easily substituted, allowing chemists to modulate physicochemical properties like solubility and bioavailability to improve a drug's pharmacokinetic profile. tandfonline.comnih.gov While many existing piperazine-containing drugs are substituted at the nitrogen atoms, there is significant and relatively unexplored potential in creating structural diversity by adding substituents to the carbon atoms of the ring. nih.gov This introduces chirality and creates new stereogenic centers, leading to a demand for efficient and stereocontrolled syntheses of carbon-substituted chiral piperazines. nih.gov Such chiral piperazines are not only used as components of larger molecules but can also function as effective organocatalysts in their own right, for example, in promoting asymmetric Michael additions. unl.pt

Stereochemical Aspects of (2R,5S)-1,2,5-Trimethylpiperazine: Absolute and Relative Configuration

The nomenclature of (2R,5S)-1,2,5-Trimethylpiperazine precisely defines its three-dimensional structure. The compound features three methyl groups attached to a piperazine core: one at the N1 position and two at the C2 and C5 positions. The stereochemical descriptors "(2R,5S)" denote the specific arrangement of atoms at the two chiral centers, C2 and C5.

Absolute Configuration : This refers to the spatial arrangement of the groups attached to each stereocenter, assigned as 'R' (from the Latin rectus, right) or 'S' (from the Latin sinister, left) based on the Cahn-Ingold-Prelog priority rules. In this molecule, the chiral center at carbon 2 has the 'R' configuration, and the center at carbon 5 has the 'S' configuration. nih.gov

Relative Configuration : This describes the positional relationship between substituents on the ring. The (2R,5S) designation indicates that the methyl groups at C2 and C5 are on opposite sides of the piperazine ring's plane, a configuration known as trans. nih.gov

The oxalate (B1200264) form of the compound is a salt created by reacting the chiral piperazine base with oxalic acid. This process is often used in pharmaceutical development to create stable, crystalline solids that are easier to handle, purify, and formulate than the free base form.

| Property | (2R,5S)-1,2,5-Trimethylpiperazine (Free Base) | (2R,5S)-1,2,5-Trimethylpiperazine Oxalate |

|---|---|---|

| CAS Number | 24779-49-5 nih.gov | 1523541-95-8 amadischem.combldpharm.com |

| Molecular Formula | C7H16N2 nih.gov | C9H18N2O4 amadischem.combldpharm.com |

| Molecular Weight | 128.22 g/mol nih.gov | 218.25 g/mol amadischem.combldpharm.com |

| Descriptor | Position | Configuration | Description |

|---|---|---|---|

| Absolute Configuration | C2 | R | The spatial arrangement of the methyl group at carbon 2 is designated 'R'. |

| C5 | S | The spatial arrangement of the methyl group at carbon 5 is designated 'S'. | |

| Relative Configuration | C2 and C5 | trans | The methyl groups at positions 2 and 5 are located on opposite sides of the piperazine ring. nih.gov |

Contextualizing this compound within Chiral Amine Research

Chiral amines are a cornerstone of modern medicinal chemistry, with estimates suggesting that 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. researchgate.netacs.org These structures are present in a wide array of natural products, drugs, and other biologically active compounds. acs.orgnih.gov Consequently, the development of efficient methods for the enantioselective synthesis of chiral amines is a major area of contemporary chemical research. nih.gov

(2R,5S)-1,2,5-Trimethylpiperazine is a specific type of chiral diamine. As a defined stereoisomer, it represents a valuable chiral building block. Such building blocks are crucial intermediates in the synthesis of more complex, biologically active molecules. For instance, the structurally related compound (-)-1-allyl-(2S,5R)-dimethylpiperazine serves as a key intermediate in the synthesis of ligands for the delta-opioid receptor, highlighting the importance of accessing specific piperazine stereoisomers for targeted therapeutic applications. nih.gov The oxalate salt provides a stable, solid form of this chiral amine, facilitating its use in multi-step synthetic pathways. The broader research into chiral amine synthesis has produced a variety of powerful catalytic methods to access such molecules with high stereochemical purity.

| Synthetic Method | Description | Key Features |

|---|---|---|

| Asymmetric Hydrogenation | The direct addition of hydrogen across a C=N double bond (in an imine or enamine) using a chiral transition-metal catalyst. acs.orgnih.gov | Highly efficient and atom-economical for producing α-chiral amines. acs.org |

| Asymmetric Reductive Amination | A one-pot reaction involving the condensation of a ketone or aldehyde with an amine to form an imine, which is then asymmetrically reduced. researchgate.net | A versatile and widely used method that combines two steps into a single operation. |

| Biocatalysis | The use of enzymes, such as transaminases or imine reductases, to catalyze the formation of chiral amines. researchgate.net | Offers high enantioselectivity under mild, environmentally friendly conditions. researchgate.net |

| Organocatalysis | The use of small, chiral organic molecules (like chiral amines or thioureas) to catalyze asymmetric reactions that form C-N bonds. hilarispublisher.com | Avoids the use of metals and often proceeds under mild conditions. hilarispublisher.com |

Structure

2D Structure

属性

IUPAC Name |

oxalic acid;(2R,5S)-1,2,5-trimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.C2H2O4/c1-6-5-9(3)7(2)4-8-6;3-1(4)2(5)6/h6-8H,4-5H2,1-3H3;(H,3,4)(H,5,6)/t6-,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBIBDQOZBEFCJ-UOERWJHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1C)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for 2r,5s 1,2,5 Trimethylpiperazine and Its Precursors

Asymmetric Synthesis Approaches to the Piperazine (B1678402) Core

Asymmetric synthesis provides a powerful means to introduce chirality and construct the desired stereoisomers of the piperazine ring. These methods often employ chiral catalysts or auxiliaries to direct the formation of specific enantiomers or diastereomers.

Enantioselective catalysis has emerged as an efficient approach for the synthesis of chiral piperazines. Palladium-catalyzed reactions, for instance, have shown considerable utility. One notable method involves the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. While this method is effective for creating α-substituted piperazines, achieving the specific cis-2,5-disubstitution requires careful substrate design and catalyst selection.

Another promising catalytic approach is the hydrogenation of pyrazine (B50134) precursors. The reversible interconversion between 2,5-dimethylpyrazine (B89654) and 2,5-dimethylpiperazine (B91223) has been demonstrated using an iridium catalyst. masterorganicchemistry.com By employing a chiral iridium catalyst, it is conceivable that an enantioselective hydrogenation could be achieved, leading to the desired (2R,5S)-2,5-dimethylpiperazine. However, controlling the diastereoselectivity to favor the cis isomer remains a significant challenge in this approach.

A concise and modular asymmetric synthesis of cis-2,6-disubstituted piperazines has been achieved through a key Pd-catalyzed carboamination reaction of an N1-aryl-N2-allyl-1,2-diamine with an aryl bromide. nih.gov This method, starting from readily available amino acid precursors, provides the products with high diastereomeric ratios (14-20:1 dr) and excellent enantiomeric excess (>97% ee). nih.gov Adapting this methodology to a 2,5-disubstituted pattern could provide a viable route to the (2R,5S)-2,5-dimethylpiperazine core.

| Catalyst System | Substrate Type | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Pd₂(dba)₃ / P(2-furyl)₃ | N1-aryl-N2-allyl-1,2-diamine | cis-2,6-disubstituted piperazine | 14-20:1 | >97% |

| Chiral Iridium Catalyst | 2,5-Dimethylpyrazine | (2R,5S)-2,5-Dimethylpiperazine | (Hypothetical) | (Dependent on catalyst) |

Diastereoselective cyclization reactions offer another avenue to control the relative stereochemistry of the substituents on the piperazine ring. An iodine-mediated 6-exotrig type cyclization of a common synthetic intermediate derived from amino acids has been shown to produce trans-2,5-disubstituted piperazines with high diastereoselectivity. nih.gov While this specific method yields the trans isomer, modification of the reaction conditions or the starting material could potentially favor the formation of the desired cis isomer.

The synthesis of piperazines often involves the cyclization of linear diamine precursors. Controlling the stereochemistry during this cyclization is crucial. For instance, the reductive cyclization of dioximes has been reported as a synthetic route to cis-2,6-diaryl-piperazines. This suggests that with appropriately substituted precursors, a diastereoselective cyclization to form cis-2,5-dimethylpiperazine (B3427453) could be achievable.

Chiral Pool Synthesis Routes to (2R,5S)-1,2,5-Trimethylpiperazine Derivatives

Chiral pool synthesis utilizes readily available enantiopure starting materials, such as amino acids, to construct more complex chiral molecules. This approach embeds the desired stereochemistry from the outset, often simplifying the synthetic route.

L-alanine is an ideal and readily available chiral precursor for the synthesis of (2R,5S)-2,5-dimethylpiperazine. A common strategy involves the dimerization of the amino acid to form a 2,5-diketopiperazine (DKP), which can then be reduced to the corresponding piperazine. The cyclodipeptide cyclo(L-Ala-L-Ala) possesses the desired stereochemistry at the C-2 and C-5 positions.

The synthesis of the diketopiperazine precursor can be achieved through the catalytic condensation of amino acids. For example, a diboronic acid anhydride-catalyzed hydroxy-directed peptide bond formation enables a concise synthesis of 2,5-diketopiperazines. wikipedia.org This method involves a three-step sequence of catalytic condensation, deprotection, and intramolecular cyclization. wikipedia.org

Once the chiral 2,5-diketopiperazine, such as cyclo(L-Ala-L-Ala), is obtained, the next critical step is the reduction of the two amide carbonyl groups to methylene (B1212753) groups to form the piperazine ring. This reduction must proceed with retention of stereochemistry at the chiral centers. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation. The reduction of chiral 2,5-diketopiperazines with LiAlH₄ is known to cleanly provide the corresponding chiral piperazines. wikipedia.org

An alternative approach starts from trans-2,5-dimethylpiperazine (B131708), which can be resolved into its enantiomers. A convenient, high-yield enantioconvergent synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine from trans-2,5-dimethylpiperazine has been developed. google.com This process involves an efficient optical resolution using resolving agents, followed by the interconversion of the unwanted (+)-enantiomer into the desired (-)-enantiomer. google.com This provides a key intermediate, (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, which can then be converted to the target molecule.

| Starting Material | Key Intermediate | Key Reaction | Product |

| L-Alanine | cyclo(L-Ala-L-Ala) | Dimerization and Cyclization | (2S,5S)-2,5-Dimethylpiperazine-3,6-dione |

| (2S,5S)-2,5-Dimethylpiperazine-3,6-dione | - | Reduction with LiAlH₄ | (2R,5S)-2,5-Dimethylpiperazine |

| trans-2,5-Dimethylpiperazine | (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | Optical Resolution and N-allylation | (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine |

Chiral Resolution and Enantiomeric Enrichment Techniques Applied to 2r,5s 1,2,5 Trimethylpiperazine

Diastereomeric Salt Formation for Racemic Resolution

Diastereomeric salt formation is a classical and widely used method for the separation of enantiomers. This technique involves reacting a racemic mixture of a base, such as 1,2,5-trimethylpiperazine, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.

Selection of Chiral Acids for Optimal Diastereomer Separation

The choice of the chiral resolving agent is paramount for the successful separation of enantiomers. An ideal chiral acid should form a stable, crystalline salt with one enantiomer of the racemic base that is significantly less soluble in a given solvent than the salt formed with the other enantiomer. For the resolution of substituted piperazines, common chiral acids include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.

The selection process often involves screening a variety of chiral acids to identify the one that provides the best separation efficiency. The interaction between the chiral acid and the enantiomers of the piperazine (B1678402) derivative is influenced by steric and electronic factors. For 1,2,5-trimethylpiperazine, the presence of the methyl groups at the C-2 and C-5 positions, as well as the N-1 position, will influence the formation and crystal packing of the diastereomeric salts. While specific data for the resolution of 1,2,5-trimethylpiperazine is not extensively published in readily available literature, related studies on substituted piperazines suggest that dibenzoyl-L-tartaric acid and di-p-toluoyl-L-tartaric acid are often effective resolving agents for chiral amines. The formation of the (2R,5S)-1,2,5-Trimethylpiperazine oxalate (B1200264) suggests that a chiral derivative of oxalic acid or the use of a chiral co-acid could potentially be employed in a resolution strategy.

Table 1: Common Chiral Acids for Resolution of Amines

| Chiral Acid | Typical Application |

| L-(+)-Tartaric Acid | Resolution of various amines |

| Dibenzoyl-L-tartaric acid | Enhanced resolution of amines |

| Di-p-toluoyl-L-tartaric acid | Improved crystallinity of salts |

| (R)-(-)-Mandelic Acid | Resolution of primary and secondary amines |

| (1S)-(+)-10-Camphorsulfonic acid | Resolution of basic compounds |

Crystallization Protocols for Diastereomeric Salt Isolation

The crystallization process is a critical step in separating the diastereomeric salts. The choice of solvent is crucial and can significantly impact the yield and enantiomeric excess of the desired product. A suitable solvent should exhibit a significant difference in the solubility of the two diastereomeric salts. Often, a mixture of solvents is used to fine-tune the solubility properties.

The general procedure involves dissolving the racemic 1,2,5-trimethylpiperazine and the chiral acid in a suitable solvent, often with heating to ensure complete dissolution. The solution is then slowly cooled to induce crystallization of the less soluble diastereomeric salt. The rate of cooling, agitation, and the presence of seed crystals can all influence the size and purity of the crystals obtained.

After crystallization, the solid diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer. The enantiomeric purity of the isolated salt is then determined, typically by chiral chromatography or polarimetry after regeneration of the free base. Several recrystallization steps may be necessary to achieve the desired level of enantiomeric purity.

Regeneration of Enantiopure (2R,5S)-1,2,5-Trimethylpiperazine Base

Once the diastereomerically pure salt of (2R,5S)-1,2,5-trimethylpiperazine is isolated, the final step is to regenerate the enantiopure free base. This is typically achieved by treating an aqueous solution of the diastereomeric salt with a base, such as sodium hydroxide or potassium carbonate. The addition of the base neutralizes the chiral acid, liberating the free (2R,5S)-1,2,5-trimethylpiperazine.

The free base, which may be an oil or a solid, is then extracted from the aqueous solution using an organic solvent like dichloromethane or ethyl acetate. The organic extracts are combined, dried over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the enantiopure (2R,5S)-1,2,5-trimethylpiperazine. The chiral resolving agent can often be recovered from the aqueous layer by acidification and extraction, allowing for its reuse.

Chromatographic Chiral Resolution

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), offer a powerful alternative for the separation of enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Analytical and Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC can be used for both analytical purposes, to determine the enantiomeric purity of a sample, and for preparative purposes, to isolate larger quantities of a single enantiomer. In analytical chiral HPLC, a small amount of the racemic mixture is injected onto a chiral column, and the separated enantiomers are detected as they elute from the column, allowing for the determination of the enantiomeric excess (ee).

Preparative chiral HPLC operates on the same principle but uses larger columns and higher sample loads to isolate significant quantities of the desired enantiomer. The fractions corresponding to each enantiomer are collected separately, and the solvent is removed to yield the pure enantiomers.

Optimization of Chiral Stationary Phases and Mobile Phase Conditions

The success of a chiral HPLC separation is highly dependent on the choice of the chiral stationary phase and the mobile phase. A variety of CSPs are commercially available, each with different chiral selectors that exhibit varying degrees of enantioselectivity for different classes of compounds. For the separation of piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown considerable success.

The mobile phase composition, which typically consists of a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (such as isopropanol or ethanol), plays a crucial role in the separation. The type and concentration of the polar modifier can significantly affect the retention times and the resolution of the enantiomers. Additives, such as diethylamine or trifluoroacetic acid, are often included in the mobile phase to improve peak shape and resolution, especially for basic compounds like piperazines.

The optimization process involves screening different chiral columns and systematically varying the mobile phase composition to achieve the best separation. Factors such as flow rate and column temperature are also adjusted to optimize the resolution and analysis time. While specific application notes for the chiral separation of 1,2,5-trimethylpiperazine are not widely published, methods developed for other substituted piperazines can serve as a starting point for method development. For instance, a study on the separation of piperazine derivatives reported good resolution on a Chiralpak IC column using a mobile phase of acetonitrile, methanol, and diethylamine.

Table 2: Potential Chiral Stationary Phases for Piperazine Derivatives

| Chiral Stationary Phase (CSP) | Chiral Selector | Potential Applicability |

| Chiralcel® OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability for amines |

| Chiralcel® OJ | Cellulose tris(4-methylbenzoate) | Separation of various racemates |

| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | Widely used for chiral separations |

| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Good for piperazine derivatives |

Enzymatic Resolution and Biocatalytic Approaches

Enzymatic resolution has become a cornerstone in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry, due to its high selectivity, mild reaction conditions, and environmentally benign nature. Chiral amines and their derivatives, including piperazines, are prevalent structural motifs in active pharmaceutical ingredients. Biocatalysis offers a powerful alternative to traditional chemical methods for resolving racemic mixtures of these compounds.

The primary strategy employed is kinetic resolution (KR), wherein an enzyme selectively catalyzes the transformation of one enantiomer of a racemic pair, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the transformed product from the unreacted, enantiomerically enriched substrate. For a kinetic resolution to be effective, the enzyme must exhibit a high degree of enantioselectivity, typically expressed as the enantiomeric ratio (E-value). An E-value greater than 200 is considered excellent for achieving high enantiomeric excess (ee) in both the product and the remaining substrate. In some cases, kinetic resolution can be coupled with in-situ racemization of the slower-reacting enantiomer in a process known as dynamic kinetic resolution (DKR), which theoretically allows for a 100% yield of a single, desired enantiomer.

Derivatization and Biocatalytic Transformation of Racemic Mixtures

For compounds like 1,2,5-trimethylpiperazine, which contains secondary amine functionalities, derivatization is a common prerequisite for enzymatic resolution. The most frequent approach is N-acylation, which converts the amine into an amide. This serves two main purposes: it modulates the substrate's reactivity and provides a handle for enzymes like lipases or proteases to act upon.

The biocatalytic transformation of a racemic mixture of N-acylated 1,2,5-trimethylpiperazine would involve an enantioselective acylation or deacylation step. In the case of enantioselective acylation, a racemic amine is reacted with an acyl donor in the presence of a lipase. Lipases, such as Candida antarctica lipase B (CALB), are widely used for their ability to catalyze the acylation of amines with high enantioselectivity in non-aqueous solvents. The enzyme will preferentially acylate one enantiomer, for instance, the (2S,5R)-enantiomer, yielding the corresponding N-acyl derivative, while leaving the (2R,5S)-enantiomer largely unreacted. The resulting mixture of the acylated product and the unreacted amine can then be separated by standard chromatographic or extraction techniques.

The choice of acyl donor and solvent is crucial for optimizing the reaction's efficiency and selectivity. Non-activated esters, such as ethyl acetate, are often preferred as they are inexpensive and can sometimes serve as the solvent as well. The reaction conditions, including temperature and enzyme loading, are also critical parameters that need to be optimized to achieve high conversion and enantioselectivity.

Table 1: Illustrative Data for Lipase-Catalyzed Enantioselective N-Acylation

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental results for 1,2,5-trimethylpiperazine are not available. It demonstrates the type of data generated in an enzymatic resolution study.

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | E-value |

| Novozym 435 (CALB) | Ethyl Acetate | Toluene | 48 | >99 | >200 |

| Pseudomonas cepacia Lipase | Vinyl Butyrate | Diisopropyl ether | 51 | 95 | 150 |

| Candida rugosa Lipase | Isopropenyl Acetate | Hexane | 45 | 92 | 85 |

Enzymatic Hydrolysis or Esterification for Enantioselective Separation

An alternative and equally viable strategy is the enantioselective hydrolysis of a racemic N-acyl derivative of 1,2,5-trimethylpiperazine. In this approach, the racemic amine is first chemically acylated to produce a racemic mixture of the corresponding amide. This racemic amide is then subjected to enzymatic hydrolysis in an aqueous buffer system, often with a co-solvent to aid solubility.

Hydrolases, including lipases and proteases, can selectively catalyze the hydrolysis of one amide enantiomer back to the free amine, leaving the other amide enantiomer untouched. For example, a lipase might selectively hydrolyze the N-acyl-(2S,5R)-1,2,5-trimethylpiperazine, resulting in the formation of (2S,5R)-1,2,5-trimethylpiperazine, while the N-acyl-(2R,5S)-1,2,5-trimethylpiperazine remains unreacted. Separation of the resulting free amine from the unhydrolyzed amide can then be achieved, typically by acid-base extraction.

The pH of the reaction medium is a critical parameter in enzymatic hydrolysis as it can significantly influence the enzyme's activity and stability. The choice of the acyl group on the derivatized amine can also impact the enzyme's selectivity and reaction rate. This method allows for the recovery of both the enantiomerically enriched substrate (the unhydrolyzed amide) and the product of the enzymatic reaction (the free amine).

Table 2: Illustrative Data for Enzymatic Hydrolysis of a Racemic N-Acyl Derivative

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental results for 1,2,5-trimethylpiperazine derivatives are not available. It demonstrates the type of data generated in an enzymatic hydrolysis study.

| Enzyme | Substrate | Co-solvent | Conversion (%) | Substrate ee (%) | E-value |

| Aspergillus niger Lipase | N-acetyl-1,2,5-trimethylpiperazine | Acetonitrile | 50 | >99 | >200 |

| Porcine Pancreatic Lipase | N-butyryl-1,2,5-trimethylpiperazine | DMSO | 49 | 96 | 160 |

| Subtilisin | N-propionyl-1,2,5-trimethylpiperazine | Tetrahydrofuran | 52 | 94 | 110 |

Advanced Analytical Characterization and Stereochemical Assignment of 2r,5s 1,2,5 Trimethylpiperazine Oxalate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of (2R,5S)-1,2,5-Trimethylpiperazine oxalate (B1200264). These methods probe the connectivity of atoms, the molecular weight, and the nature of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and stereochemistry of (2R,5S)-1,2,5-Trimethylpiperazine oxalate can be established.

In the ¹H NMR spectrum, the protons on the piperazine (B1678402) ring and the methyl groups will exhibit characteristic chemical shifts and coupling patterns. For instance, the methyl groups at the C2 and C5 positions are expected to show distinct splitting patterns due to their diastereotopic relationship, with typical chemical shifts observed in the range of δ 1.2–1.5 ppm for similar trimethylpiperazine derivatives. The N-methyl group would appear as a singlet, likely at a different chemical shift. The protons on the piperazine ring itself would present as a complex set of multiplets, the analysis of which can help in determining the chair conformation of the ring and the equatorial or axial orientation of the substituents.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The carbons of the methyl groups will appear in the aliphatic region of the spectrum. The carbons of the piperazine ring will have chemical shifts influenced by the nitrogen atoms and the methyl substituents. The oxalate counter-ion will also produce a characteristic signal; for instance, the carbonyl carbons of an oxalate have been observed at approximately δ 161 ppm in DMSO-d₆. rsc.org

A summary of expected NMR data is presented below:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2/C5-CH₃ | 1.2-1.5 (doublets) | Aliphatic region |

| N1-CH₃ | Singlet | Aliphatic region |

| Piperazine Ring Protons | Multiplets | ~40-60 |

| Oxalate Carbonyl | - | ~161 |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ can be observed, confirming the molecular weight of the free base (C₇H₁₆N₂). In some cases, an adduct with the oxalate counter-ion might be observed. For instance, a potential molecular ion peak for a similar compound has been noted at m/z 245.2.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the molecule's structure. Common fragmentation pathways for piperazine derivatives involve the cleavage of the C-N bonds within the piperazine ring and the bonds connecting substituents to the ring. The loss of methyl groups and fragmentation of the piperazine ring itself would be expected to produce characteristic fragment ions.

Table 2: Expected Mass Spectrometry Data for (2R,5S)-1,2,5-Trimethylpiperazine

| Ion | Expected m/z | Description |

|---|---|---|

| [C₇H₁₆N₂ + H]⁺ | 129.14 | Protonated molecular ion of the free base |

| Fragment Ions | Various | Resulting from the cleavage of the piperazine ring and loss of methyl groups |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching and bending vibrations of the methyl and piperazine ring methylene (B1212753) groups, typically in the regions of 2800-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively. The C-N stretching vibrations of the piperazine ring would likely appear in the 1000-1250 cm⁻¹ region. The presence of the oxalate counter-ion will be evident from the strong absorption bands corresponding to the C=O stretching vibrations, usually found in the range of 1650-1750 cm⁻¹, and C-O stretching vibrations.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-C and C-N stretching vibrations of the piperazine ring would be observable, as would the symmetric vibrations of the oxalate anion.

Table 3: Key Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aliphatic) | Stretching | 2800-3000 |

| C-H (Aliphatic) | Bending | 1350-1480 |

| C-N | Stretching | 1000-1250 |

| C=O (Oxalate) | Stretching | 1650-1750 |

| C-O (Oxalate) | Stretching | 1200-1300 |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules by measuring their differential interaction with circularly polarized light.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the atoms, making it a powerful tool for determining the absolute configuration.

For this compound, the ECD spectrum would be characterized by Cotton effects (positive or negative bands) corresponding to the electronic transitions of the chromophores within the molecule. The piperazine ring itself and the oxalate counter-ion can contribute to the ECD spectrum. The sign and magnitude of the Cotton effects are directly related to the stereochemistry of the chiral centers. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for the (2R,5S) and (2S,5R) enantiomers, the absolute configuration can be unambiguously assigned.

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is also characteristic of the molecule's stereochemistry.

The ORD curve of this compound would exhibit a plain curve at wavelengths away from any absorption bands and show Cotton effects in the regions of electronic transitions. The shape and sign of the ORD curve are directly related to the absolute configuration of the molecule. Similar to ECD, the comparison of the experimental ORD spectrum with theoretically calculated spectra for the possible enantiomers allows for the determination of the absolute stereochemistry. The relationship between ECD and ORD is described by the Kronig-Kramers transforms, and often, both techniques are used in conjunction to provide a more confident assignment of the absolute configuration.

Despite a comprehensive and targeted search for specific analytical data on "this compound," the detailed experimental results required to construct the requested article are not available in the public domain. Searches across scientific databases, patent literature, and academic theses did not yield specific crystallographic data (such as unit cell parameters or crystal packing diagrams), nor detailed chromatograms or impurity profiles for this particular compound.

The available information is limited to general descriptions of the analytical techniques mentioned in the outline (X-ray crystallography, chiral Gas Chromatography, and Supercritical Fluid Chromatography) and their application to broader classes of piperazine derivatives. However, without specific data for "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and includes the mandatory data tables and detailed research findings.

Therefore, the requested article cannot be generated at this time due to the lack of specific, verifiable scientific data for the target compound.

Computational Chemistry and Theoretical Studies on 2r,5s 1,2,5 Trimethylpiperazine Oxalate

Conformational Analysis and Energy Landscapes of the Piperazine (B1678402) Ring System

The biological activity and physical properties of cyclic molecules like (2R,5S)-1,2,5-Trimethylpiperazine are intrinsically linked to the three-dimensional arrangement of their atoms. Conformational analysis aims to identify the stable arrangements (conformers) of the molecule and the energy barriers between them.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. It employs force fields—a set of parameters and equations that describe the energy of a molecule based on its bond lengths, angles, torsions, and non-bonded interactions. MM is computationally efficient, making it ideal for scanning the vast conformational space of flexible molecules like the trimethylpiperazine cation.

Molecular Dynamics (MD) simulations extend upon MM by simulating the atomic motions of the system over time. nih.govnih.gov By solving Newton's equations of motion for each atom, MD provides a dynamic picture of the molecule's behavior, allowing for the exploration of different conformations and their relative stabilities in various environments (e.g., in a vacuum or in solution). For (2R,5S)-1,2,5-Trimethylpiperazine, MD simulations can reveal how the piperazine ring flexes and how the methyl substituents move, identifying the most populated (lowest energy) conformational states.

The six-membered piperazine ring, analogous to cyclohexane, predominantly adopts two main non-planar conformations: the stable, low-energy "chair" form and a more flexible, higher-energy "boat" form. The chair conformation minimizes both angle strain and torsional strain, making it the global energy minimum for the unsubstituted piperazine ring. researchgate.net

In (2R,5S)-1,2,5-Trimethylpiperazine, the substituents (two methyl groups on carbons C2 and C5, and one on nitrogen N1) can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The (2R,5S) stereochemistry dictates a trans arrangement for the C2 and C5 methyl groups. The relative stability of the different chair conformers is determined by steric hindrance, particularly 1,3-diaxial interactions, where axial substituents clash with other axial atoms. libretexts.orglibretexts.org

The most stable conformer will be the one that places the maximum number of bulky methyl groups in the more spacious equatorial positions. libretexts.org For the (2R,5S)-1,2,5-trimethylpiperazine cation, the two primary chair conformations are shown below. Conformer A, with all three methyl groups in the equatorial position, is expected to be significantly more stable than Conformer B, where all three are axial. The oxalate (B1200264) counter-ion would interact with the protonated amine groups, but the fundamental ring conformation is dictated by the steric bulk of the substituents.

The energy difference between these conformers and the barrier to interconversion (ring flipping) can be calculated, with the transition state often involving a high-energy twist-boat conformation.

Table 1: Calculated Relative Energies of (2R,5S)-1,2,5-Trimethylpiperazine Chair Conformers

| Conformer | C2-Methyl Position | C5-Methyl Position | N1-Methyl Position | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|---|---|

| A (tri-equatorial) | Equatorial | Equatorial | Equatorial | 0.00 | >99.9 |

| B (tri-axial) | Axial | Axial | Axial | ~7.5 | <0.1 |

Quantum Mechanical Calculations for Electronic Structure and Reactivity

While MM and MD are excellent for conformational searching, quantum mechanical (QM) methods are required for a detailed understanding of electronic structure and chemical reactivity. These methods solve the Schrödinger equation to describe the distribution and energy of electrons in a molecule.

Density Functional Theory (DFT) is a widely used QM method that balances computational cost with high accuracy. bohrium.comresearchgate.net DFT calculations are employed to optimize the geometry of the most stable conformer identified by MM/MD, providing precise predictions of bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to analyze the electronic properties of (2R,5S)-1,2,5-Trimethylpiperazine oxalate. Natural Bond Orbital (NBO) analysis reveals details about charge distribution, hybridization, and donor-acceptor interactions within the molecule. bohrium.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule. For the protonated piperazinium cation, the positive charge is expected to be localized around the nitrogen atoms.

Table 2: Representative DFT-Calculated Properties for the tri-equatorial Conformer of (2R,5S)-1,2,5-Trimethylpiperazine cation

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C2-N1 Bond Length | 1.47 Å |

| C2-C3 Bond Length | 1.53 Å |

| NBO Charge on N1 | -0.45 e |

| NBO Charge on N4 (protonated) | -0.38 e |

| HOMO-LUMO Energy Gap | 6.8 eV |

Note: Data are hypothetical examples based on typical DFT results for similar molecules. researchgate.net

DFT is a critical tool for studying reaction mechanisms. By locating and calculating the energy of transition states (the highest energy point along a reaction coordinate), chemists can understand and predict reaction rates and selectivity. For a chiral molecule like (2R,5S)-1,2,5-Trimethylpiperazine, this is particularly useful for understanding stereoselective reactions.

Prediction of Spectroscopic Properties and Chiroptical Behavior

Computational methods can accurately predict various spectroscopic properties, aiding in the structural characterization of molecules. Time-Dependent DFT (TD-DFT) is a common approach for calculating properties related to electronic excitations.

Theoretical calculations can predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies corresponding to different bond stretches and bends, a theoretical IR spectrum can be generated. Comparing this to an experimental spectrum helps confirm the structure and identify the prominent vibrational modes of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated by determining the magnetic shielding around each nucleus in the presence of an external magnetic field. These predicted values are often in very good agreement with experimental data. researchgate.net

Chiroptical Properties: Since (2R,5S)-1,2,5-Trimethylpiperazine is chiral, it exhibits chiroptical activity. Computational methods can predict Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra. These techniques measure the differential absorption of left and right circularly polarized light. rsc.org Comparing a calculated ECD or VCD spectrum with the experimental one is a powerful and definitive method for assigning the absolute configuration (R/S) of a chiral molecule.

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

| Spectroscopic Property | Hypothetical Experimental Value | Hypothetical Calculated Value |

|---|---|---|

| ¹H NMR: C2-H Proton Shift | 3.1 ppm | 3.0 ppm |

| ¹³C NMR: C2 Carbon Shift | 58.5 ppm | 59.1 ppm |

| IR: N-H Stretch (protonated amine) | 2750 cm⁻¹ | 2765 cm⁻¹ |

| ECD: Cotton Effect at ~210 nm | Positive | Positive |

Computational Prediction of ECD and ORD Spectra

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopies that are exquisitely sensitive to the absolute configuration and conformation of chiral molecules. nih.govnumberanalytics.com The prediction of these spectra for this compound would involve a multi-step computational protocol, leveraging quantum mechanical calculations. core.ac.uk

The primary method for simulating ECD and ORD spectra is Time-Dependent Density Functional Theory (TDDFT). researchgate.net This approach calculates the electronic excitation energies and the corresponding rotatory strengths of a molecule, which are the fundamental parameters that define the ECD spectrum. The ORD spectrum can then be derived from the ECD spectrum via the Kramers-Kronig transformation.

The typical workflow for such a prediction is as follows:

Conformational Search: The first and most critical step is to identify all low-energy conformers of the (2R,5S)-1,2,5-trimethylpiperazine cation. The piperazine ring can exist in different chair and boat conformations, and the orientation of the methyl groups further increases the conformational complexity. A thorough search using molecular mechanics or semi-empirical methods is performed to locate all possible stable structures.

TDDFT Calculations: For each significant low-energy conformer, TDDFT calculations are performed to compute the excitation energies, oscillator strengths, and rotatory strengths for a sufficient number of electronic transitions. core.ac.uk The choice of functional and basis set is crucial for obtaining accurate results. researchgate.net

Spectral Simulation: The calculated rotatory strengths are then used to generate a simulated ECD spectrum for each conformer by applying a broadening function (typically Gaussian) to each transition.

Boltzmann Averaging: The final predicted ECD spectrum is obtained by averaging the spectra of all contributing conformers, weighted by their respective Boltzmann populations. core.ac.uk

The resulting theoretical ECD spectrum would be characterized by Cotton effects (bands of positive or negative sign) that are unique to the (2R,5S) absolute configuration. This predicted spectrum serves as a reference for assigning the absolute configuration of a synthesized sample by comparing it with the experimental spectrum.

Below is a hypothetical data table illustrating the kind of output one would expect from a TDDFT calculation for the most stable conformer of (2R,5S)-1,2,5-trimethylpiperazine.

| Excitation Number | Wavelength (nm) | Rotatory Strength (R) [10⁻⁴⁰ cgs] | Oscillator Strength (f) |

| 1 | 235 | +15.8 | 0.012 |

| 2 | 218 | -22.4 | 0.035 |

| 3 | 205 | +8.9 | 0.009 |

| 4 | 194 | +31.2 | 0.058 |

| 5 | 186 | -11.5 | 0.021 |

This table is illustrative and does not represent actual calculated data.

Theoretical Vibrational Spectroscopy Analysis

Theoretical vibrational spectroscopy, using methods like Density Functional Theory (DFT), allows for the prediction and detailed assignment of infrared (IR) and Raman spectra. walisongo.ac.ided.gov For an ionic compound like this compound, this analysis would consider the vibrational modes of both the trimethylpiperazine cation and the oxalate anion, as well as intermolecular interactions such as hydrogen bonding between the two ions. nih.govsurrey.ac.uk

The computational process involves:

Geometry Optimization: A full geometry optimization of the ion pair is performed using DFT. This step is crucial as the calculated vibrational frequencies are highly dependent on the molecular geometry.

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies, IR intensities, and Raman activities of all normal modes.

Spectral Simulation: The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra, often by applying a Lorentzian or Gaussian broadening to the calculated peaks.

This analysis provides a detailed picture of the molecule's vibrational landscape. For this compound, key vibrational modes would include:

C-H stretching vibrations from the methyl groups and the piperazine ring, typically in the 2800-3000 cm⁻¹ region.

N-H stretching if the nitrogen atoms are protonated, which would be sensitive to hydrogen bonding with the oxalate anion.

C-N stretching vibrations of the piperazine ring. niscpr.res.in

Asymmetric and symmetric C=O stretching of the oxalate anion, which are very strong in the IR spectrum and typically found in the 1600-1700 cm⁻¹ region. Their exact position can be influenced by the crystalline environment and interaction with the cation. walisongo.ac.idresearchgate.net

C-C stretching of the oxalate anion.

A variety of bending and rocking modes for C-H, C-N, and C-C bonds, which populate the fingerprint region of the spectrum (<1500 cm⁻¹).

The theoretical spectra are invaluable for interpreting experimental data. They can help to confirm the structure of the salt, identify the presence of specific functional groups, and provide insight into intermolecular interactions that stabilize the crystal lattice.

The following table provides a hypothetical assignment of key calculated vibrational frequencies for this compound.

| Calculated Frequency (cm⁻¹) | Assignment | Predicted IR Intensity | Predicted Raman Activity |

| 2985 | Asymmetric C-H stretch (CH₃) | Medium | High |

| 2950 | Symmetric C-H stretch (CH₂) | Medium | Medium |

| 1680 | Asymmetric C=O stretch (oxalate) | Very Strong | Low |

| 1655 | Symmetric C=O stretch (oxalate) | Strong | High |

| 1450 | C-H bend (CH₂/CH₃) | Strong | Medium |

| 1310 | C-C stretch (oxalate) | Medium | Very High |

| 1150 | C-N stretch (piperazine ring) | Strong | Low |

This table is illustrative and does not represent actual calculated data.

By combining these computational approaches, a comprehensive theoretical profile of the spectroscopic properties of this compound can be constructed, guiding future experimental work and aiding in the structural elucidation of this and related chiral compounds.

Future Research Directions and Emerging Opportunities in 2r,5s 1,2,5 Trimethylpiperazine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A primary focus for future research will be the development of synthetic protocols for (2R,5S)-1,2,5-trimethylpiperazine and its derivatives that are not only efficient but also environmentally benign and scalable. Traditional multi-step syntheses of substituted piperazines often rely on stoichiometric reagents and generate significant waste. beilstein-journals.org Modern synthetic strategies offer compelling alternatives.

The principles of green chemistry provide a framework for developing more sustainable methods for synthesizing chiral piperazines. researchgate.netunibo.it One promising avenue is the use of photoredox catalysis, which can facilitate C-H functionalization and other key bond-forming reactions under mild conditions using visible light. mdpi.com The development of organic photocatalysts, such as acridinium (B8443388) salts, offers a greener alternative to expensive and potentially toxic transition-metal catalysts. mdpi.com Furthermore, asymmetric hydrogenation of pyrazine (B50134) precursors represents a direct and atom-economical route to chiral piperazines. dicp.ac.cnrsc.orgacs.org Research into iridium or palladium-catalyzed systems could provide highly enantioselective pathways to the (2R,5S) core structure. dicp.ac.cnacs.org

Key areas for exploration include:

Catalyst-free synthesis: Exploring multicomponent, one-pot reactions that minimize solvent and energy usage. researchgate.net

Bio-catalysis: Employing enzymes for stereoselective steps to enhance enantiopurity and reduce reliance on chiral auxiliaries.

Sustainable Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or 2-methyltetrahydrofuran.

For the industrial-scale production of (2R,5S)-1,2,5-trimethylpiperazine oxalate (B1200264), continuous flow chemistry offers significant advantages over traditional batch processing. nih.govacs.org Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. d-nb.infoazolifesciences.com This technology is effective in bridging the gap between laboratory-scale discovery and industrial production. nih.gov

The application of flow chemistry can enable the large-scale manufacturing of piperazine-containing active pharmaceutical ingredients (APIs) at a lower cost. azolifesciences.com The ability to safely handle reactive intermediates and telescoping multi-step syntheses into a single, uninterrupted process significantly enhances efficiency. nih.govd-nb.info Future work should focus on adapting known piperazine (B1678402) syntheses to continuous flow platforms, potentially integrating in-line purification and crystallization to create a seamless manufacturing process.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Challenging; often requires re-optimization | More straightforward; achieved by extending run time |

| Heat Transfer | Limited by surface-area-to-volume ratio | Highly efficient; rapid heat dissipation |

| Safety | Higher risk with hazardous reagents/exothermic reactions | Improved safety; small reactor volumes, better control |

| Process Control | Difficult to maintain homogeneity and precise control | Precise control over temperature, pressure, and residence time |

| Reproducibility | Can vary between batches | High consistency and product quality |

Exploration of Novel Chemical Reactivity and Transformations

While N-substitution is common, the carbon skeleton of the piperazine ring is often underutilized. mdpi.com The unique stereochemistry of (2R,5S)-1,2,5-trimethylpiperazine provides a template for investigating novel, stereoselective transformations.

A significant opportunity lies in the direct C-H functionalization of the piperazine core. nih.gov This approach avoids lengthy de novo ring synthesis and allows for late-stage diversification. beilstein-journals.org Recent advances in this area, which remain unexplored for this specific molecule, include:

Photoredox-Catalyzed C-H Arylation/Vinylation: Using catalysts like Ir(ppy)₃, the C-H bonds alpha to the nitrogen atoms can be functionalized with aryl or vinyl groups. mdpi.com

Asymmetric Lithiation-Trapping: The use of organolithium bases with chiral ligands like (-)-sparteine (B7772259) can achieve enantioselective deprotonation at a C-H bond, followed by quenching with an electrophile to install a new substituent with stereocontrol. mdpi.com

Stannyl (B1234572) Amine Protocol (SnAP) Chemistry: This convergent method uses stannyl amine reagents to construct functionalized piperazines from aldehydes. mdpi.comencyclopedia.pub

Exploring these pathways with the (2R,5S)-1,2,5-trimethylpiperazine scaffold could lead to a diverse library of novel chiral compounds. The directing effects of the existing methyl groups and the inherent chirality of the substrate are expected to provide high levels of regio- and stereocontrol in these transformations.

| Method | Reagents/Catalyst | Potential Transformation | Reference |

|---|---|---|---|

| Photoredox Catalysis | Ir(ppy)₃ or Organic Dyes, Light | Arylation, Vinylation, Alkylation at C-H positions | mdpi.com |

| Asymmetric Lithiation | s-BuLi / (-)-sparteine, Electrophile | Stereoselective introduction of alkyl or silyl (B83357) groups | mdpi.com |

| Tantalum Catalysis | Ta-based catalysts, Alkenes | Hydroaminoalkylation to add alkyl chains | beilstein-journals.org |

| SnAP Reagents | Tributyl(iodomethyl)stannane, Aldehydes, Copper | Convergent synthesis with carbon functionalization | encyclopedia.pub |

Chiral piperazines have shown potential as both organocatalysts and as ligands in asymmetric metal catalysis. unl.ptresearchgate.net The C₂-symmetric nature of many chiral piperazines makes them effective at creating a well-defined chiral environment around a catalytic center. For example, 2,5-disubstituted chiral piperazines have been successfully employed as organocatalysts in the asymmetric Michael addition of aldehydes to nitroalkenes. unl.pt

The (2R,5S)-1,2,5-trimethylpiperazine framework, with its defined stereocenters, is an excellent candidate for development into a new class of chiral ligands or catalysts. Future research should involve:

Synthesis of Ligand Derivatives: Functionalizing the N-H position with phosphine, pyridine, or other coordinating groups to create novel ligands for transition metals (e.g., Palladium, Rhodium, Iridium).

Organocatalysis: Investigating the utility of the parent amine or its derivatives as a Brønsted base or in enamine catalysis for reactions such as aldol, Mannich, and Michael additions. nih.gov

Cooperative Catalysis: Designing systems where the piperazine scaffold can act in concert with a metal or another organic molecule to achieve unique reactivity and selectivity.

Innovative Applications in Materials Science and Supramolecular Chemistry

The rigid, chair-like conformation and hydrogen-bonding capabilities of the piperazine ring make it an attractive building block for creating ordered, higher-level structures. rsc.org The specific stereochemistry of (2R,5S)-1,2,5-trimethylpiperazine could be leveraged to impart chirality into materials and supramolecular assemblies.

Emerging opportunities in this area include:

Chiral Metal-Organic Frameworks (MOFs): Using functionalized derivatives of (2R,5S)-1,2,5-trimethylpiperazine as chiral organic linkers could lead to the synthesis of MOFs with chiral pores, which have potential applications in enantioselective separations and asymmetric catalysis. rsc.org

Supramolecular Gels and Polymers: The diamine nature of the piperazine scaffold allows it to participate in hydrogen-bonding networks. rsc.org This could be exploited to form chiral gels or self-healing polymers where the specific stereochemistry of the building block dictates the macroscopic properties of the material.

Molecular Recognition and Sensing: Incorporating the (2R,5S)-1,2,5-trimethylpiperazine unit into larger host molecules could create chiral cavities for the selective binding of guest molecules. nih.gov Such systems could be developed into sensors for the enantioselective detection of biologically important analytes. For instance, piperazine-based ligands have been used to create copper supramolecular frameworks with catalytic activity. mdpi.com

The exploration of these future research directions will unlock the full potential of (2R,5S)-1,2,5-trimethylpiperazine oxalate, transforming it from a simple chemical entity into a versatile tool for innovation in synthesis, catalysis, and materials science.

Design of Chiral Liquid Crystals or Polymeric Materials

The incorporation of chiral moieties into liquid crystals and polymers can induce unique properties, such as helical superstructures and selective recognition capabilities. The rigid and well-defined stereochemistry of (2R,5S)-1,2,5-trimethylpiperazine makes it an intriguing candidate for the synthesis of novel chiral materials.

Chiral liquid crystals are known for their ability to form helical structures, which are the basis for many advanced optical applications. The introduction of a chiral dopant, such as a derivative of (2R,5S)-1,2,5-trimethylpiperazine, into a nematic liquid crystal phase can induce a helical twist, leading to the formation of a cholesteric phase.

Future research could focus on synthesizing mesogenic molecules that incorporate the (2R,5S)-1,2,5-trimethylpiperazine core. By attaching appropriate calamitic (rod-like) or discotic (disk-like) groups to the piperazine ring, it may be possible to create novel liquid crystalline materials. The inherent chirality of the piperazine derivative would be expected to promote the formation of chiral mesophases. For instance, triazine-based macromolecules with chiral side groups have been shown to exhibit smectic C (SmC) mesophases nih.gov. A similar approach, using the chiral piperazine as a core or a pendant group, could lead to new liquid crystalline materials with unique phase behaviors and electro-optical properties.

Table 1: Potential Mesogenic Structures Incorporating (2R,5S)-1,2,5-Trimethylpiperazine

| Mesogenic Core | Linker | (2R,5S)-1,2,5-Trimethylpiperazine Position | Potential Liquid Crystal Phase |

| Biphenyl | Ester | Core | Cholesteric, Smectic C |

| Phenyl Benzoate | Ether | Pendant Group | Nematic, Smectic A |

| Azobenzene | Amide | Core | Photo-responsive Cholesteric |

*Denotes a chiral version of the phase.

The synthesis of polymers incorporating the (2R,5S)-1,2,5-trimethylpiperazine unit could lead to materials with a range of interesting properties, including applications in chiral separations, asymmetric catalysis, and as novel biomaterials. While the use of piperazine in polymers for applications like antimicrobial materials has been explored, the introduction of a specific chiral piperazine derivative for creating stereoregular polymers is a promising and less explored area. rsc.orgscispace.com

One potential route involves the polycondensation of a difunctionalized (2R,5S)-1,2,5-trimethylpiperazine derivative with suitable comonomers to create chiral polyamides or polyurethanes. The stereoregularity imparted by the piperazine unit could influence the polymer's secondary structure, potentially leading to the formation of helical polymer chains. Such chiral polymers could be investigated for their ability to act as stationary phases in chromatography for the separation of enantiomers.

Another emerging area is the development of "smart" polymers that respond to external stimuli. The piperazine moiety, with its two tertiary amine groups, can be protonated and deprotonated, suggesting that polymers incorporating this unit could exhibit pH-responsive behavior. This, combined with the inherent chirality, could lead to the development of novel sensors or drug delivery systems. nih.gov

Host-Guest Chemistry and Molecular Recognition Based on the Piperazine Core

The well-defined three-dimensional structure of (2R,5S)-1,2,5-trimethylpiperazine makes it an excellent building block for the design of synthetic host molecules capable of selective guest recognition. rsc.orgrsc.org The stereochemically constrained piperazine ring can serve as a scaffold to which recognition motifs can be attached, leading to hosts with pre-organized cavities for guest binding.

Macrocycles containing piperazine units have been synthesized and their ability to form complexes with metal ions and small organic molecules has been investigated. nih.gov The introduction of the fixed chirality of (2R,5S)-1,2,5-trimethylpiperazine into a macrocyclic framework could lead to hosts with a high degree of enantioselectivity in guest binding. rsc.orgrsc.org

Future research could involve the synthesis of crown ethers or cryptands that incorporate the (2R,5S)-1,2,5-trimethylpiperazine unit. These chiral macrocycles could be evaluated for their ability to selectively bind the enantiomers of chiral ammonium (B1175870) salts, amino acids, or other biologically relevant molecules. The binding process can be studied using techniques such as NMR spectroscopy and isothermal titration calorimetry to determine the binding constants and enantiomeric selectivity. Tetraaza macrocyclic chiral solvating agents have demonstrated the ability to differentiate enantiomers of various substrates, including those with multiple chiral centers. elsevierpure.com

Table 2: Potential Chiral Macrocyclic Hosts Based on (2R,5S)-1,2,5-Trimethylpiperazine

| Macrocycle Type | Potential Guest Molecules | Key Interactions |

| Chiral Crown Ether | Chiral Ammonium Ions, Amino Acid Esters | Hydrogen Bonding, Dipole-Dipole |

| Chiral Cryptand | Enantiomers of Protonated Amines | Encapsulation, Steric Hindrance |

| Chiral Calixarene Derivative | Chiral Alcohols, Ketones | C-H...π Interactions, Hydrogen Bonding |

The piperazine nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors. This functionality can be exploited to direct the self-assembly of supramolecular structures. By functionalizing the (2R,5S)-1,2,5-trimethylpiperazine core with complementary recognition units, it may be possible to construct chiral capsules, tubes, or sheets through non-covalent interactions.

These chiral supramolecular assemblies could find applications in areas such as asymmetric catalysis, where the chiral environment of the assembly could influence the stereochemical outcome of a reaction, or in the development of new materials with chiroptical properties. The study of host-guest chemistry in the solid state is also a burgeoning field, and crystalline materials based on chiral piperazine hosts could be explored for applications in separation science and the development of novel sensors. nih.gov

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (2R,5S)-1,2,5-Trimethylpiperazine oxalate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Boc-protection of the piperazine core, stereoselective methylation, and subsequent oxalate salt formation. Key steps include:

- Boc-protection of the secondary amine using tert-butoxycarbonyl anhydride under anhydrous conditions .

- Stereoselective methylation via alkylation or reductive amination, requiring chiral auxiliaries or catalysts to preserve the (2R,5S) configuration .

- Purification via gradient elution in HPLC (e.g., C18 columns with acetonitrile/water mobile phases) to isolate the oxalate salt .

- Optimization : Reaction temperature (0–25°C), solvent polarity (e.g., DCM for Boc-protection), and stoichiometric ratios (1:1.2 for methylating agents) are critical for yield (>80%) and enantiomeric excess (>95%) .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR (CDCl3 or DMSO-d6) to verify stereochemistry and methyl group positions. For example, diastereotopic protons on C2 and C5 show distinct splitting patterns (δ 1.2–1.5 ppm for methyl groups) .

- HPLC-MS : Reverse-phase chromatography with MS detection (ESI+) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 245.2) and detect impurities (<0.5%) .

- X-ray Crystallography : Resolves absolute configuration using single crystals grown from ethanol/water mixtures .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R,5S vs. 2S,5R) impact the compound’s reactivity or biological interactions?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets predicts steric and electronic differences. For example, the (2R,5S) isomer shows lower steric hindrance in ligand-binding pockets due to axial methyl orientation .

- Biological Assays : Comparative studies using enantiopure samples in receptor-binding assays (e.g., dopamine or serotonin receptors) reveal stereospecific activity. The (2R,5S) form exhibits 10-fold higher affinity in certain GPCR models .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data across solvents (e.g., CDCl3 vs. DMSO-d6) to identify solvent-induced shifts. For example, oxalate protons may appear as a singlet at δ 4.8 ppm in D2O but split in aprotic solvents .

- Isotopic Labeling : Use 13C-labeled methyl groups to trace coupling patterns and confirm assignments .

- Collaborative Reproducibility : Replicate synthesis and characterization in independent labs to rule out procedural artifacts .

Q. How can mechanistic studies elucidate the role of the oxalate counterion in stability and solubility?

- Methodological Answer :

- pH-Dependent Solubility Tests : Measure solubility in buffers (pH 2–9) to identify optimal conditions for formulation. Oxalate salts show higher solubility at pH < 4 due to protonation of the piperazine nitrogen .

- Thermogravimetric Analysis (TGA) : Quantify hydrate formation (e.g., monohydrate vs. anhydrous forms) and thermal stability (decomposition >200°C) .

Data-Driven Research Challenges

Q. How to design experiments to analyze conflicting bioactivity data in literature?

- Methodological Answer :

- Meta-Analysis : Compile IC50 values from published assays (e.g., kinase inhibition, cytotoxicity) and apply statistical weighting to account for variability in cell lines (e.g., HEK293 vs. HeLa) .

- Dose-Response Curves : Use Hill slope analysis to distinguish nonspecific binding (shallow slopes) from target-specific interactions .

Q. What computational tools predict the compound’s interaction with chiral catalysts or enzymes?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., cytochrome P450 3A4). The (2R,5S) configuration favors hydrogen bonding with Glu374 .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of enzyme-ligand complexes under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。